Multi-residue screening of 100 multi-class veterinary drugs in milk powder by liquid chromatography coupled to quadrupole time-of-flight mass spectrometry

Analytical Methods Pub Date: 2014-08-15 DOI: 10.1039/C4AY01627K

Abstract

In this study, a simple and rapid multi-residue screening method for the quantification and confirmation of 100 multi-class veterinary drugs in milk powder by the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method combined with liquid chromatography coupled to quadrupole time-of-flight mass spectrometry was developed. The veterinary drugs investigated belonged to several families such as macrolides, sulfonamides, quinolones, tetracyclines, nitroimidazoles, benzimidazoles, β-agonists, hormones, and tranquilizers. The samples were extracted using a modified QuEChERS procedure: (i) dissolved in a solution of Na2EDTA–McIlvaine buffer (0.1 M, pH 4), (ii) extracted with 5% acetic acid in acetonitrile, and (iii) purified using a C18 sorbent. The linearity, sensitivity, accuracy, repeatability, and reproducibility of the method were fully validated. The average recoveries for the majority of analytes (92.9%) ranged from 70 to 120% at four concentration levels, while the repeatability and reproducibility ranged from 1.1 to 20.1%. A coefficient of correlation (γ2) of 0.995 or above was obtained for all the compounds. The range of the limit of quantification for these compounds in the milk powder was from 0.1 to 25 μg kg−1. More than 93.0% of the analytes were detected when present at 10 μg kg−1 or less in the milk powder samples. For the screening method, the data of the precursor and product ions of the target analytes were simultaneously acquired under the All Ions MS/MS mode in a single run. A homemade library including the elemental composition, retention time, and full-scan product ions was utilized for the confirmation and identification of the target compounds. The applicability of the screening method was verified by applying to real milk powder samples, and certain veterinary drugs were detected in some cases.

Recommended Literature

- [1] An analytical tool to determine undergraduate students' use of volume and pressure when describing expansion work and technical work

- [2] Palladium-catalyzed regioselective azidation of allylic C–H bonds under atmospheric pressure of dioxygen†

- [3] Analysis of vibrational spectra of solid-state adenine and adenosine in the terahertz region†

- [4] 5. The effect of pressure on the binary system monomethylaniline–dimethylaniline

- [5] Fractions of arsenic and selenium in fly ash by ultrasound-assisted sequential extraction†

- [6] Synthesis and characterization of fused imidazole heterocyclic selenoesters and their application for chemical detoxification of HgCl2†

- [7] In situ hydroxyl radical generation using the synergism of the Co–Ni bimetallic centres of a developed nanocatalyst with potent efficiency for degrading toxic water pollutants†

- [8] Contents pages

- [9] Facile one-pot synthesis and application of nitrogen and sulfur-doped activated graphene in simultaneous electrochemical determination of hydroquinone and catechol†

- [10] 3′-Amino modifications enhance the antifungal properties of N4-alkyl-5-methylcytidines for potential biocides†

Journal Name:Analytical Methods

Research Products

-

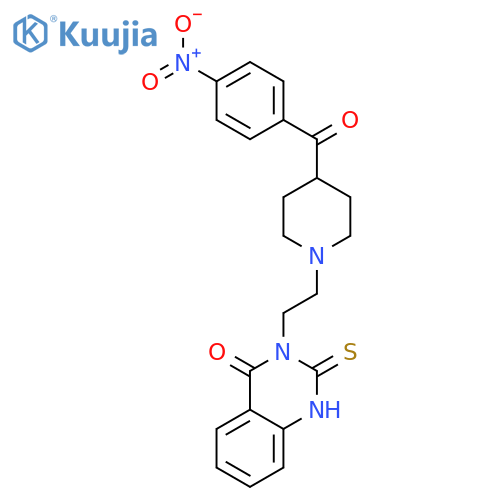

CAS no.: 131633-88-0

-

CAS no.: 16478-52-7